molecular formula C8H10N2O2 B13310121 (6-Methylpyrazin-2-yl)methyl acetate

(6-Methylpyrazin-2-yl)methyl acetate

Cat. No.: B13310121
M. Wt: 166.18 g/mol
InChI Key: HWMSEKNMBIGOAM-UHFFFAOYSA-N
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Description

(6-Methylpyrazin-2-yl)methyl acetate is an organic compound with the molecular formula C8H10N2O2 It is characterized by a pyrazine ring substituted with a methyl group at the 6-position and an acetate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyrazin-2-yl)methyl acetate typically involves the reaction of 6-methylpyrazine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetate group to an alcohol, resulting in (6-Methylpyrazin-2-yl)methanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of (6-Methylpyrazin-2-yl)acetic acid.

    Reduction: Formation of (6-Methylpyrazin-2-yl)methanol.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: (6-Methylpyrazin-2-yl)methyl acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of pyrazine derivatives on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity against various biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.

Mechanism of Action

The mechanism of action of (6-Methylpyrazin-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The pyrazine ring can interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

    (5-Methoxy-6-methylpyrazin-2-yl)methyl acetate: This compound has a methoxy group at the 5-position, which can influence its reactivity and biological activity.

    (6-Methylpyrazin-2-yl)methanol: The reduction product of (6-Methylpyrazin-2-yl)methyl acetate, which lacks the acetate group and has different chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrazine ring

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(6-methylpyrazin-2-yl)methyl acetate

InChI

InChI=1S/C8H10N2O2/c1-6-3-9-4-8(10-6)5-12-7(2)11/h3-4H,5H2,1-2H3

InChI Key

HWMSEKNMBIGOAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)COC(=O)C

Origin of Product

United States

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